Cyclopentyl 2-cyanoacetate

Description

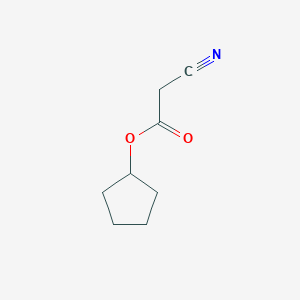

Cyclopentyl 2-cyanoacetate is an ester derivative of 2-cyanoacetic acid, characterized by a cyclopentyl group attached to the ester oxygen. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive cyano and ester functional groups, which facilitate nucleophilic substitutions and condensations.

Properties

CAS No. |

88107-41-9 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

cyclopentyl 2-cyanoacetate |

InChI |

InChI=1S/C8H11NO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-5H2 |

InChI Key |

QVMCJHQMNPLHIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of cyclopentyl bromide with sodium cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | Cyanoacetic acid + Cyclopentanol |

| Basic hydrolysis (saponification) | NaOH/H₂O, heat | Sodium cyanoacetate + Cyclopentanol |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond. The cyano group remains intact under these conditions .

Reduction Reactions

The cyano group can be reduced to a primary amine:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–5°C | Cyclopentyl 2-aminoacetate |

| H₂ (Raney Ni catalyst) | High-pressure, 50–100°C | Cyclopentyl 2-aminoacetate |

Reduction of the -CN group to -CH₂NH₂ is a key pathway for generating bioactive intermediates .

Nucleophilic Substitution

The α-carbon is highly electrophilic due to the -CN and -COO groups, enabling alkylation or arylation:

| Nucleophile | Base | Product |

|---|---|---|

| Methyl iodide | NaH/THF | Cyclopentyl 2-cyano-2-methylacetate |

| Benzyl chloride | LDA/THF, -78°C | Cyclopentyl 2-cyano-2-benzylacetate |

Deprotonation forms a resonance-stabilized enolate, which reacts with electrophiles .

Condensation Reactions

The activated methylene group participates in Knoevenagel condensations:

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Piperidine, EtOH | Cyclopentyl 2-cyano-3-phenylpropenoate |

| Acetophenone | Ammonium acetate | Cyclopentyl 2-cyano-3-(4-methylphenyl)propenoate |

This reaction extends conjugation, forming α,β-unsaturated derivatives .

Transesterification

The cyclopentyl ester can be exchanged with other alcohols:

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 2-cyanoacetate |

| Isopropyl alcohol | Ti(OiPr)₄, 80°C | Isopropyl 2-cyanoacetate |

This reaction retains the cyanoacetate backbone while modifying the ester group .

Cyano Group Reactivity

The -CN group can be hydrolyzed to carboxylic acids or amides:

| Conditions | Product |

|---|---|

| H₂O/H₂SO₄, 150°C | Cyclopentyl malonate (via amide intermediate) |

| H₂O₂/NaOH | Cyclopentyl 2-hydroxyacetate |

Scientific Research Applications

Cyclopentyl 2-cyanoacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl 2-cyanoacetate is primarily based on its reactivity as a cyanoacetate derivative. The cyano group and the ester functionality make it a versatile intermediate in organic synthesis. It can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical transformations.

Molecular Targets and Pathways:

Nucleophilic Substitution: Targets electrophilic centers in other molecules.

Condensation Reactions: Involves the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclopentyl 2-cyanoacetate belongs to a broader class of cyanoacetate esters. Key structural analogs include:

- Ethyl 2-cyanoacetate: A simpler ester with an ethyl group instead of cyclopentyl. It is widely used in Knoevenagel condensations and has well-documented industrial applications .

- Cyclopentyl Chloroformate: Shares the cyclopentyl group but replaces the cyanoacetate moiety with a chloroformate group, making it highly reactive and hazardous .

- Ethyl 2-cyano-2-phenylacetate: Features a phenyl substituent adjacent to the cyano group, enhancing steric effects and altering reactivity .

Metabolic Stability

Cyclopentyl-containing compounds, such as cyclopentylfentanyl analogs, undergo extensive metabolism via hydroxylation of the cyclopentyl ring and piperidine moiety, as well as amide hydrolysis . In contrast, ethyl esters like ethyl cyanoacetate are more prone to rapid hydrolysis, yielding cyanoacetic acid and ethanol . The cyclopentyl group may confer slower metabolic clearance compared to linear alkyl esters.

Research Findings and Data

Biological Activity

Cyclopentyl 2-cyanoacetate is an organic compound with significant structural features that make it a candidate for various biological activities. Its molecular formula includes a cyclopentyl group and a cyanoacetate moiety, which enhances its potential for interaction with biological systems. This article delves into the biological activity of this compound, discussing its synthesis, pharmacological evaluations, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyanoacetic acid with cyclopentanone in the presence of a base, such as sodium ethoxide. The general steps include:

- Preparation of Reactants : Cyanoacetic acid and cyclopentanone are prepared.

- Reaction Setup : The reactants are mixed with sodium ethoxide as a catalyst.

- Reaction Conditions : The mixture is heated under reflux to facilitate the reaction.

- Purification : The resulting product is purified through standard techniques like recrystallization or chromatography.

Optimizing reaction conditions like temperature and solvent choice can significantly enhance yield and purity.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, although comprehensive pharmacological evaluations are still necessary to fully understand its mechanisms. Some notable findings include:

- Antitumor Activity : Research has indicated that compounds with similar structural motifs, including cyano groups, often exhibit promising antitumor properties. For example, derivatives of cyanoacetic acid have shown significant cytotoxic effects against various cancer cell lines .

- Antifungal Activity : Compounds containing cyano groups have been linked to enhanced antifungal activity due to their ability to penetrate fungal cell walls effectively. Studies suggest that structural modifications can lead to improved efficacy against specific fungal strains .

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antitumor and antifungal | |

| Ethyl cyanoacetate | Antifungal activity | |

| Cyclopentylacetic acid | Limited biological activity |

The biological activity of this compound can be attributed to its structural features:

- Cyano Group : Acts as an electron-withdrawing group, enhancing reactivity towards nucleophiles and electrophiles, which may facilitate interactions with biological targets.

- Ester Group : Capable of undergoing hydrolysis or transesterification reactions, potentially leading to active metabolites that exert biological effects.

Case Studies

- Antitumor Evaluation : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

- Antifungal Studies : In vitro tests demonstrated that derivatives of this compound exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.